sodium;2-methylpropane-1-sulfinate
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Overview
Description
Abietan-18-ol . It has the molecular formula C20H36O and is a primary alcohol derived from abietane, a diterpene. Abietan-18-ol is a naturally occurring compound found in the resin of coniferous trees and is known for its various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abietan-18-ol typically involves the reduction of abietic acid or its derivatives. One common method is the catalytic hydrogenation of abietic acid using a palladium or platinum catalyst under high pressure and temperature conditions. This process reduces the carboxylic acid group to a primary alcohol.
Industrial Production Methods
Industrial production of Abietan-18-ol often involves the extraction of resin from coniferous trees, followed by purification and chemical modification. The resin is subjected to distillation and other separation techniques to isolate abietic acid, which is then reduced to Abietan-18-ol using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Abietan-18-ol undergoes various chemical reactions, including:
Oxidation: Abietan-18-ol can be oxidized to form abietic acid or other oxidized derivatives.
Reduction: It can be further reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Abietic acid and other oxidized derivatives.
Reduction: Hydrocarbons and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Abietan-18-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fragrances, resins, and other industrial products.
Mechanism of Action
The mechanism of action of Abietan-18-ol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Enzyme Inhibition: Abietan-18-ol can inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: Abietan-18-ol can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Abietan-18-ol can be compared with other similar compounds, such as:
Abietic Acid: A precursor to Abietan-18-ol, with similar chemical properties but different functional groups.
Dehydroabietic Acid: Another derivative of abietane, with distinct chemical and biological properties.
Pimaric Acid: A related diterpene with similar structural features but different functional groups.
Abietan-18-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
sodium;2-methylpropane-1-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2)3-7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVGPRJRNTWCB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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